

# Application Notes and Protocols for Antimicrobial Screening of Pyrazole Derivatives

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *1-isopropyl-3-methyl-1H-pyrazole*

CAS No.: 160729-58-8

Cat. No.: B1344676

[Get Quote](#)

## Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective.[1] This has catalyzed the exploration of novel chemical scaffolds with antimicrobial potential. Among these, pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4][5][6] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for the antimicrobial screening of novel pyrazole derivatives. It emphasizes not only the procedural steps but also the underlying scientific principles and critical considerations necessary for generating reliable and reproducible data.

## Part 1: Foundational Principles of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is the cornerstone of antimicrobial drug discovery. These *in vitro* assays are designed to determine the concentration of a compound required to inhibit or kill a specific microorganism. The two most widely employed methods for the initial

screening of novel compounds are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for assessing the zone of inhibition (ZOI).[7][8] These methods are complementary, with the MIC providing a quantitative measure of potency and the ZOI offering a qualitative to semi-quantitative assessment of the compound's diffusibility and activity.

A critical and often overlooked aspect when screening synthetic compounds like pyrazoles is their inherent low aqueous solubility.[9] To address this, organic solvents such as dimethyl sulfoxide (DMSO) are commonly used.[10][11][12][13] However, it is imperative to control the final concentration of the solvent in the assay, as it can exhibit its own antimicrobial effects at higher concentrations.[10][14]

## Part 2: Experimental Workflow for Antimicrobial Screening of Pyrazole Derivatives

The overall workflow for screening pyrazole derivatives can be visualized as a multi-step process, from initial compound preparation to final data analysis and interpretation.



[Click to download full resolution via product page](#)

Caption: High-level workflow for antimicrobial screening of pyrazole derivatives.

## Part 3: Detailed Protocols and Methodologies

### Preparation of Pyrazole Derivatives

A significant challenge in screening synthetic compounds like pyrazoles is their often poor water solubility.[9] This necessitates the use of an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media.[10][11][12][13]

#### Protocol 1: Stock Solution Preparation

- **Weighing the Compound:** Accurately weigh a precise amount of the pyrazole derivative using an analytical balance.
- **Solubilization:** Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits). Gentle vortexing or sonication may be required to ensure complete dissolution.
- **Sterilization:** While DMSO is a harsh solvent, filter sterilization of the stock solution using a 0.22  $\mu\text{m}$  syringe filter is recommended to prevent contamination of the assays.
- **Storage:** Store the stock solution at  $-20^{\circ}\text{C}$  in small aliquots to avoid repeated freeze-thaw cycles.

**Causality Insight:** The use of a high-concentration stock in DMSO allows for subsequent dilutions in aqueous media, ensuring that the final concentration of DMSO in the assay remains low enough to not interfere with microbial growth.[10][14]

### Microbial Strain Selection and Inoculum Preparation

The selection of microbial strains is critical for a comprehensive screening program. A panel of clinically relevant and quality control strains from a reputable source like the American Type Culture Collection (ATCC) should be used.[15][16][17][18]

Table 1: Recommended Microbial Strains for Initial Screening

| Category               | Species               | ATCC Number                                                                             | Rationale                                                                             |
|------------------------|-----------------------|-----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Gram-positive Bacteria | Staphylococcus aureus | ATCC 25923 / ATCC 29213                                                                 | Common cause of skin and soft tissue infections, including MRSA.[15][16][18]          |
| Enterococcus faecalis  | ATCC 29212            | Important nosocomial pathogen, known for antibiotic resistance.<br>[16][18]             |                                                                                       |
| Gram-negative Bacteria | Escherichia coli      | ATCC 25922                                                                              | Representative of enteric bacteria, a common cause of various infections.[15][16][18] |
| Pseudomonas aeruginosa | ATCC 27853            | Opportunistic pathogen known for its intrinsic and acquired resistance.<br>[15][16][18] |                                                                                       |
| Fungi (Yeast)          | Candida albicans      | ATCC 10231                                                                              | Common cause of fungal infections, particularly in immunocompromised individuals.[18] |

## Protocol 2: Standardized Inoculum Preparation

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][20][21][22][23][24]

- Bacterial/Fungal Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspension: Transfer the colonies into a tube containing sterile saline or broth.

- **Turbidity Adjustment:** Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL for bacteria.[25] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[25]
- **Final Dilution:** Further dilute the standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve the final desired inoculum concentration for the specific assay.

**Causality Insight:** Standardization of the inoculum is arguably the most critical variable in susceptibility testing. A consistent number of microbial cells ensures that the results are reproducible and comparable across different experiments and laboratories.

## Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of a compound.[25][26] It provides a quantitative result that is essential for understanding the potency of the pyrazole derivative. The following protocol is adapted from CLSI M07 guidelines.[19][20][21][22][23]



[Click to download full resolution via product page](#)

Caption: Workflow for the Broth Microdilution (MIC) Assay.

### Protocol 3: Broth Microdilution Assay

- Plate Preparation: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the pyrazole derivative stock solution in CAMHB. The final volume in each well should be 50  $\mu$ L.
- Inoculation: Prepare the standardized inoculum as described in Protocol 2 and dilute it to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well after adding the inoculum.[25] Add 50  $\mu$ L of this diluted inoculum to each well, bringing the total volume to 100  $\mu$ L.
- Controls:
  - Growth Control: A well containing only broth and the microbial inoculum.
  - Sterility Control: A well containing only broth.
  - Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the assay.
  - Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin) with a known MIC for the quality control strain being tested.
- Incubation: Incubate the plates at  $35^\circ\text{C} \pm 2^\circ\text{C}$  in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[25]
- MIC Determination: The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth of the organism.[25] The growth control well should show distinct turbidity, and the sterility control well should remain clear.[25]

## Agar Well Diffusion for Zone of Inhibition (ZOI) Measurement

The agar well diffusion method is a simpler, qualitative or semi-quantitative method to screen for antimicrobial activity.<sup>[8][27]</sup> It is particularly useful for a preliminary assessment of a large number of compounds.

#### Protocol 4: Agar Well Diffusion Assay

- Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
- Inoculation: Using a sterile cotton swab, evenly streak the surface of the MHA plate with the standardized inoculum (0.5 McFarland).
- Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.<sup>[8]</sup>
- Compound Addition: Add a defined volume (e.g., 50-100  $\mu\text{L}$ ) of the pyrazole derivative solution (at a specific concentration) into each well.<sup>[8]</sup>
- Controls:
  - Negative Control: A well containing the solvent (e.g., DMSO) used to dissolve the compound.
  - Positive Control: A well containing a standard antibiotic.
- Incubation: Incubate the plates at 37°C for 18-24 hours.<sup>[27]</sup>
- ZOI Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

## Part 4: Data Analysis, Interpretation, and Reporting

Proper data analysis and reporting are crucial for drawing meaningful conclusions from the screening assays.

### 4.1. Interpreting MIC Values

The MIC value is a direct measure of the potency of the pyrazole derivative. A lower MIC indicates higher potency.

Table 2: Example MIC Data for Pyrazole Derivatives

| Compound ID   | S. aureus ATCC 25923 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | C. albicans ATCC 10231 MIC (µg/mL) |
|---------------|----------------------------------|--------------------------------|------------------------------------|
| Pyrazole-A    | 8                                | 64                             | >128                               |
| Pyrazole-B    | 16                               | >128                           | 32                                 |
| Pyrazole-C    | 4                                | 32                             | 16                                 |
| Ciprofloxacin | 0.5                              | 0.015                          | N/A                                |
| Fluconazole   | N/A                              | N/A                            | 2                                  |

#### 4.2. Interpreting Zone of Inhibition (ZOI)

The diameter of the ZOI is an indicator of the antimicrobial activity and the diffusibility of the compound in the agar. A larger ZOI generally suggests greater activity.

Table 3: Example ZOI Data for Pyrazole Derivatives (at 100 µg/well)

| Compound ID           | S. aureus ATCC 25923 ZOI (mm) | E. coli ATCC 25922 ZOI (mm) | C. albicans ATCC 10231 ZOI (mm) |
|-----------------------|-------------------------------|-----------------------------|---------------------------------|
| Pyrazole-A            | 22                            | 14                          | <6                              |
| Pyrazole-B            | 18                            | <6                          | 15                              |
| Pyrazole-C            | 25                            | 16                          | 19                              |
| Ciprofloxacin (10 µg) | 28                            | 32                          | N/A                             |
| Fluconazole (25 µg)   | N/A                           | N/A                         | 24                              |

#### 4.3. Reporting

A comprehensive report should include:

- Detailed information about the pyrazole derivatives tested.

- The specific microbial strains used.
- The detailed protocols followed, including any modifications.
- The MIC and/or ZOI data presented in a clear and organized manner (e.g., tables).
- A summary of the findings and a comparison to control compounds.

## Part 5: Troubleshooting and Best Practices

- Inconsistent Results: Variability in results can often be traced back to inconsistencies in the inoculum preparation.[\[28\]](#) Always use a freshly prepared and standardized inoculum.
- Compound Precipitation: If the pyrazole derivative precipitates upon dilution in the aqueous medium, consider preparing an intermediate dilution in a co-solvent or adjusting the initial stock concentration.
- Solvent Effects: Always include a solvent control to ensure that the observed antimicrobial activity is not due to the solvent itself.[\[10\]](#)[\[14\]](#)
- Quality Control: Routinely test quality control strains with known susceptibility profiles to ensure the validity of the assay and the reagents.[\[15\]](#)[\[17\]](#)[\[18\]](#)

## Conclusion

The protocols and guidelines presented in this document provide a robust framework for the antimicrobial screening of novel pyrazole derivatives. By adhering to standardized methodologies, exercising careful control over experimental variables, and employing appropriate data analysis techniques, researchers can generate high-quality, reproducible data. This is a critical step in the journey of discovering and developing new therapeutic agents to combat the growing threat of antimicrobial resistance.

## References

- Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [\[Link\]](#)
- GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [\[Link\]](#)

- Pate, J. B. (2015). M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition. Slideshare. [\[Link\]](#)
- Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. [\[Link\]](#)
- PubMed. (n.d.). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. [\[Link\]](#)
- Benchmarking. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [\[Link\]](#)
- Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [\[Link\]](#)
- ANSI Webstore. (n.d.). CLSI M07-A10 and CLSI M100-S26 - Package contains. [\[Link\]](#)
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [\[Link\]](#)
- CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [\[Link\]](#)
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [\[Link\]](#)
- Scribd. (n.d.). M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate newest edition 2025. [\[Link\]](#)
- National Institutes of Health. (n.d.). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). [\[Link\]](#)
- National Institutes of Health. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. [\[Link\]](#)

- National Institutes of Health. (n.d.). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. [\[Link\]](#)
- American Society for Microbiology. (n.d.). Comparison of MICs of Fluconazole and Flucytosine When Dissolved in Dimethyl Sulfoxide or Water. [\[Link\]](#)
- Microbe Online. (2013). Broth Dilution Method for MIC Determination. [\[Link\]](#)
- EUCAST. (n.d.). Guidance Documents. [\[Link\]](#)
- MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [\[Link\]](#)
- Sciforum. (n.d.). Standardization of the Safety Level of the Use of DMSO in Viability Assays in Bacterial Cells. [\[Link\]](#)
- PubMed. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [\[Link\]](#)
- National Institutes of Health. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [\[Link\]](#)
- CLP. (2025). New Guidance on Modifications to Antimicrobial Susceptibility Testing. [\[Link\]](#)
- ResearchGate. (2025). Influence of DMSO on antifungal activity during susceptibility testing in vitro. [\[Link\]](#)
- FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [\[Link\]](#)
- National Institutes of Health. (n.d.). Better antimicrobial resistance data analysis and reporting in less time. [\[Link\]](#)
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [\[Link\]](#)
- EUCAST. (n.d.). EUCAST - Home. [\[Link\]](#)

- ResearchGate. (2021). Better Antimicrobial Resistance Data Analysis & Reporting in Less Time. [[Link](#)]
- National Institutes of Health. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [[Link](#)]
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [[Link](#)]
- Royal Society of Chemistry. (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. [[Link](#)]
- PubMed. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. [[Link](#)]
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [[Link](#)]
- National Institutes of Health. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [[Link](#)]
- MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [[Link](#)]
- National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [[Link](#)]
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [[Link](#)]
- National Institutes of Health. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. [[Link](#)]
- ResearchGate. (2024). What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result?. [[Link](#)]

- CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [[Link](#)]
- National Institutes of Health. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. [[Link](#)]
- CLSI. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [[Link](#)]
- PubMed. (1997). Problems arising in antimicrobial therapy due to false susceptibility testing. [[Link](#)]

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
4. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
5. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
6. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 9. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. [journals.asm.org](https://journals.asm.org) [[journals.asm.org](https://journals.asm.org)]
- 13. [sciforum.net](https://sciforum.net) [[sciforum.net](https://sciforum.net)]
- 14. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 15. [microbeonline.com](https://microbeonline.com) [[microbeonline.com](https://microbeonline.com)]
- 16. [microrao.com](https://microrao.com) [[microrao.com](https://microrao.com)]
- 17. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 18. [microbiologyclass.net](https://microbiologyclass.net) [[microbiologyclass.net](https://microbiologyclass.net)]
- 19. [standards.globalspec.com](https://standards.globalspec.com) [[standards.globalspec.com](https://standards.globalspec.com)]
- 20. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [[slideshare.net](https://slideshare.net)]
- 21. [webstore.ansi.org](https://webstore.ansi.org) [[webstore.ansi.org](https://webstore.ansi.org)]
- 22. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [[clsi.org](https://clsi.org)]
- 23. [scribd.com](https://scribd.com) [[scribd.com](https://scribd.com)]
- 24. [nih.org.pk](https://nih.org.pk) [[nih.org.pk](https://nih.org.pk)]
- 25. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 26. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [[clsi.org](https://clsi.org)]
- 27. [hereditybio.in](https://hereditybio.in) [[hereditybio.in](https://hereditybio.in)]
- 28. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- To cite this document: BenchChem. [Application Notes and Protocols for Antimicrobial Screening of Pyrazole Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b1344676#antimicrobial-screening-assays-for-pyrazole-derivatives\]](https://www.benchchem.com/product/b1344676#antimicrobial-screening-assays-for-pyrazole-derivatives)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)